N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide
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Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and possibly its structure. It might also include information about the compound’s purpose or role, such as whether it’s used in any industrial processes, pharmaceuticals, or research .
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often supported by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions, the products, and the mechanism .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Radical Trapping and Spin Trap Applications
- Phenyl N-tert-butylnitrone (PBN) and its derivatives have been studied for their ability to trap free radicals, suggesting potential applications in studying oxidative stress and free radical chemistry in biological systems. For instance, PBN has been shown to decompose into nitric oxide under photolysis, influencing biological functions by forming nitrosyl complexes with proteins, which can be detected using EPR spectroscopy (Chamulitrat et al., 1993).
Paramagnetic Materials and Cross-Coupling Reactions
- Fluorinated nitroxide radicals have been explored for use in cross-coupling reactions. These stable polyfluorinated nitroxide radicals offer a novel approach to the synthesis of paramagnetic materials, with potential applications in organic electronics and as spin labels for studying molecular interactions (Politanskaya et al., 2020).
Luminescence Sensing and Detection
- The luminescent properties of lanthanide-titanium oxo clusters, incorporating tert-butylbenzoic acid ligands, have been utilized for the detection of nitrobenzene, highlighting their potential as sensitive materials for environmental monitoring and explosive detection (Zheng et al., 2020).
Antioxidant and Corrosion Inhibition Studies
- The synthesis and characterization of N-phenyl-benzamides have been investigated for their antioxidant properties and potential as corrosion inhibitors, demonstrating the multifaceted applications of phenyl-benzamide derivatives in materials science and chemical engineering (Mishra et al., 2018).
Environmental Degradation of Herbicides
- A novel pathway for the biotransformation of dinitroaniline herbicide butralin by a newly isolated bacterium highlights the potential use of microbial degradation for environmental remediation of persistent herbicides, offering insights into the mechanisms of microbial detoxification and degradation of synthetic compounds (Ghatge et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2,6-difluoro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-17(2,3)10-4-6-11(7-5-10)20-16(22)14-12(18)8-9-13(15(14)19)21(23)24/h4-9H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAYGLFNPADXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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